Regioisomeric Distinction: Comparison of 2-Cyclobutyl vs. 1-Cyclobutyl Piperazine Scaffolds
2-Cyclobutylpiperazine dihydrochloride (CAS 2241138-50-9) is a distinct regioisomer of 1-cyclobutylpiperazine (CAS 132800-13-6) and its dihydrochloride salt (CAS 799557-65-6). The difference in substitution position on the piperazine ring directly alters the compound's molecular geometry and electronic distribution . This structural difference is expected to result in unique binding modes with target proteins, a principle well-established for piperazine-containing drug candidates where small modifications can drastically impact selectivity [1]. While direct biological data for this specific isomer is limited, the documented use of the 2-cyclobutyl motif as a specific scaffold in drug development underscores its non-interchangeable nature with the 1-isomer .
| Evidence Dimension | Molecular structure and regioisomerism |
|---|---|
| Target Compound Data | 2-Cyclobutylpiperazine (cyclobutyl at position 2 of piperazine) |
| Comparator Or Baseline | 1-Cyclobutylpiperazine (CAS 132800-13-6) or its dihydrochloride (CAS 799557-65-6) (cyclobutyl at position 1) |
| Quantified Difference | Qualitative difference in substitution pattern leading to distinct chemical and potential biological properties. |
| Conditions | Structural comparison based on CAS registry and molecular formula. |
Why This Matters
This regioisomeric difference is critical for structure-activity relationship (SAR) studies, where the precise spatial orientation of a functional group can be the deciding factor in a drug candidate's potency and selectivity.
- [1] K. P. Bøgesø et al. Enhanced D1 affinity in a series of piperazine ring substituted 1-piperazino-3-arylindans with potential atypical antipsychotic activity. Journal of Medicinal Chemistry. 1995, 38(22):4380-4392. View Source
